molecular formula C9H9NO4 B3027803 4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid CAS No. 1393330-52-3

4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid

Cat. No. B3027803
CAS RN: 1393330-52-3
M. Wt: 195.17
InChI Key: BXCXFFAXHOTGMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds is a topic of interest in the field of organic chemistry due to their potential applications. For instance, the synthesis of new heterocyclic betaines is described, which involves the reaction of alkyl 2H-azirine-2-carboxylates with pyridinium salts to yield good yields of the betaines . Similarly, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates is achieved through a domino 1,3-dipolar cycloaddition and elimination, starting from pyridine-3-nitrile oxide . These methods could potentially be adapted for the synthesis of "4-(Oxetan-3-yloxy)pyridine-2-carboxylic acid" by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular and crystal structure of related compounds, such as 4-oxo-4-(pyridin-3-ylamino)butanoic acid, has been analyzed using single-crystal X-ray diffraction studies . The structure features strong hydrogen-bonded chains and interactions that result in a supramolecular structure. Another study on 4-oxo-4-(pyridin-2-ylamino)butanoic acid reveals one-dimensional helical columns stabilized by hydrogen bonds and other interactions . These findings suggest that "this compound" may also exhibit interesting structural features that could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of "this compound." However, the synthesis of pyrano[3,2-b]pyranone derivatives using pyridine-4-carboxylic acid functionalized Fe3O4 nanoparticles as a catalyst indicates that pyridine carboxylic acids can participate in multi-component reactions under solvent-free conditions . This suggests that "this compound" could potentially be used in similar catalytic processes or as a reactant in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are often influenced by their molecular structure. For example, the betaines discussed in one of the papers exist as NH-tautomers in both solution and solid state, and their absorption properties are influenced by intramolecular charge transfer . While the specific properties of "this compound" are not provided, it can be inferred that its properties would be similarly affected by its molecular structure and the presence of functional groups such as the oxetane and pyridine rings.

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

  • Hydrogen Bonding in Pyridinone Derivatives : Research on related compounds like 1-ethyl-2-methyl-4-oxo-1,4-dihydropyridin-3-yloxyethanoic acid shows hydrogen bonding characteristics in DMSO solution, with X-ray crystallography revealing strong intramolecular hydrogen bonding, forming unique chelate rings (Dobbin et al., 1993).

Synthesis of Fused Pyridine Carboxylic Acids

  • Generation of Fused Pyridine-4-carboxylic Acids : A library of fused pyridine-4-carboxylic acids, including various derivatives, was generated through Combes-type reaction of acyl pyruvates and electron-rich amino heterocycles, showcasing the compound's versatility in combinatorial chemistry (Volochnyuk et al., 2010).

Reactivity and Coordination Studies

  • Reactivity with Zn(II) Salts : Research on pyridine-2,4,6-tricarboxylic acid, a related compound, reveals its reactivity with Zn(II) salts under various conditions, forming different coordination polymers and structures (Ghosh et al., 2004).

Spectroscopic and Computational Characterization

  • Spectroscopic and Computational Analysis : Studies on derivatives like pyridine-2-carboxylic acid have employed spectroscopic techniques and DFT calculations, providing insights into their electronic absorption wavelengths, HOMO-LUMO energies, and antibacterial activities (Tamer et al., 2018).

Synthesis and Crystallographic Studies

  • Lanthanide-based Coordination Polymers : Derivatives of pyridine-carboxylic acids have been used to support lanthanide coordination compounds, demonstrating their potential in the synthesis of photophysically active materials (Sivakumar et al., 2011).

properties

IUPAC Name

4-(oxetan-3-yloxy)pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-9(12)8-3-6(1-2-10-8)14-7-4-13-5-7/h1-3,7H,4-5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCXFFAXHOTGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252552
Record name 2-Pyridinecarboxylic acid, 4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1393330-52-3
Record name 2-Pyridinecarboxylic acid, 4-(3-oxetanyloxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393330-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxylic acid, 4-(3-oxetanyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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